molecular formula C28H28N4O2S B2435599 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1207056-16-3

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2435599
CAS No.: 1207056-16-3
M. Wt: 484.62
InChI Key: ZALPRSWYFOJJAW-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a cyclohexane ring, and various functional groups

Properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-20-9-11-22(12-10-20)27-30-25-18-31(17-21-6-3-2-4-7-21)14-13-24(25)28(34)32(27)19-26(33)29-16-23-8-5-15-35-23/h2-12,15H,13-14,16-19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALPRSWYFOJJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and its cyclohexane ring, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a member of the pyrido[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this specific compound through an examination of its structure, mechanism of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C31H32N4O2C_{31}H_{32}N_{4}O_{2}, with a molecular weight of 492.6 g/mol. The structure includes multiple aromatic rings and functional groups that contribute to its chemical reactivity and biological efficacy. The presence of the pyrido[3,4-d]pyrimidine core is significant as it is associated with various pharmacological properties.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. Such interactions may modulate biochemical pathways relevant to therapeutic effects. For instance, compounds with similar structures have demonstrated activity against cancer cells by inhibiting specific targets within cellular pathways.

Biological Activity Overview

Research has indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrido[3,4-d]pyrimidine derivatives have been reported to inhibit the growth of various cancer cell lines by targeting kinases and other proteins involved in cell proliferation.
  • Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation by inhibiting specific inflammatory mediators.
  • Antimicrobial Effects : Certain derivatives show promise as antimicrobial agents against various pathogens.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
LEI-515MAGL InhibitionReduces neuropathic pain
EPH Receptor InhibitorsAnticancerTargets overexpressed receptors in cancers
Various Pyrido DerivativesAnti-inflammatoryModulates inflammatory pathways

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrido[3,4-d]pyrimidine derivatives for their anticancer properties. The researchers found that certain modifications to the benzyl group enhanced cytotoxicity against breast cancer cell lines. The mechanism involved inhibition of the EPH receptor family which is often overexpressed in tumors .

Case Study: Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory effects of pyrido[3,4-d]pyrimidine derivatives in animal models. The results indicated a significant reduction in inflammatory markers when treated with these compounds compared to control groups .

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